5-Chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one is a chemical compound that belongs to the indole family, characterized by its unique structure and properties. This compound is notable for its potential applications in pharmaceuticals and other scientific fields. The compound's chemical formula is and it has a molecular weight of approximately 213.64 g/mol. Its CAS number is 1541349-46-5, which is essential for identifying the substance in chemical databases.
The compound can be synthesized through various methods, often involving reactions with indole derivatives and halogenating agents. Information about its availability can be found through chemical suppliers and research institutions.
5-Chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one is classified under:
The synthesis of 5-Chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one typically involves the following steps:
The specific reaction conditions (temperature, solvent choice, reaction time) can significantly affect yield and purity. A detailed understanding of these parameters is crucial for optimizing the synthesis process.
The molecular structure of 5-Chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one can be represented using various structural formulas:
C1=C(C(=C(C=C1Cl)F)C(=O)NCC(C)(C)C(=O)N)N(C)CThis notation provides a way to depict the molecular structure in a compact form.
The compound's structural features include:
5-Chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one participates in various chemical reactions typical for indole derivatives:
Understanding the reactivity patterns of this compound is essential for predicting possible synthetic routes or transformations it may undergo in biological systems.
The mechanism of action for 5-Chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one is largely dependent on its interactions at the molecular level within biological systems.
Research into similar compounds suggests that modifications to the indole structure can lead to varied pharmacological effects, making this compound a candidate for further investigation in drug development.
The physical properties of 5-Chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one include:
Key chemical properties include:
5-Chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one has potential applications in several areas:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2